Cas no 301847-89-2 ((R)-C3-TunePhos)

(R)-C3-TunePhos is a chiral bisphosphine ligand designed for asymmetric catalysis, particularly in transition-metal-catalyzed reactions. Its rigid C3-symmetric structure enhances stereocontrol, enabling high enantioselectivity in hydrogenation, cross-coupling, and other transformations. The ligand’s tunable electronic and steric properties allow for optimization across diverse substrates, improving reaction efficiency and yield. Its robustness under harsh conditions and compatibility with various metals (e.g., Rh, Ru, Pd) make it versatile for industrial and academic applications. (R)-C3-TunePhos is particularly valued for its predictable performance in producing enantiomerically pure intermediates for pharmaceuticals and fine chemicals. The ligand’s synthetic accessibility and stability further contribute to its utility in scalable processes.
(R)-C3-TunePhos structure
(R)-C3-TunePhos structure
Product Name:(R)-C3-TunePhos
CAS No:301847-89-2
MF:C39H32O2P2
MW:594.617712020874
MDL:MFCD06658115
CID:299127
PubChem ID:10722198
Update Time:2025-05-30

(R)-C3-TunePhos Chemical and Physical Properties

Names and Identifiers

    • Phosphine,1,1'-[(13aR)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenyl-
    • (R)-C3-TunaPhos
    • R-(-)-1 13-Bis(Diphenylphosphino)-7 8-Dihydro-6H-Dibenzo[F H][1 5]Dioxonin (R)-C3-Tunephos
    • (R)-C3-TunePhos
    • (S)-(+)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine
    • 1,13-bis(diphenylphosphino)-7,8-dihydro-6h-dibenzo[f,h][1,5]dioxonin
    • J-017819
    • MFCD06658115
    • D94682
    • (17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane
    • (r)-(-)-1,13-bis(diphenylphosphino)-7,8-dihydro-6h-dibenzo[f,h][1,5]dioxonin
    • SCHEMBL372145
    • R-(-)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin
    • AKOS015951438
    • 486429-99-6
    • (S)-C3-TunePhos
    • SY075837
    • FT-0701488
    • (S)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine
    • (S)-(+)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin
    • 301847-89-2
    • (R)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine
    • E76416
    • 1,13-Bis(diphenylphosphanyl)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine
    • [17-(diphenylphosphanyl)-8,12-dioxatricyclo[11.4.0.0(2),?]heptadeca-1(17),2(7),3,5,13,15-hexaen-3-yl]diphenylphosphane
    • DB-070945
    • MDL: MFCD06658115
    • Inchi: 1S/C39H32O2P2/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-14,16-27H,15,28-29H2
    • InChI Key: GTIXSUJKFAATAE-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1=CC=CC2=C1C1C(=CC=CC=1P(C1C=CC=CC=1)C1C=CC=CC=1)OCCCO2

Computed Properties

  • Exact Mass: 594.18775425g/mol
  • Monoisotopic Mass: 594.18775425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 6
  • Complexity: 710
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 9
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 153-161 °C(lit.)
  • Sensitiveness: air sensitive
  • Solubility: Not available

(R)-C3-TunePhos Security Information

  • WGK Germany:3

(R)-C3-TunePhos Pricemore >>

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(R)-C3-TunePhos Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:301847-89-2)(R)-C3-TunePhos
Order Number:A1200619
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:43
Price ($):196.0/721.0/2523.0
Email:sales@amadischem.com

Additional information on (R)-C3-TunePhos

Comprehensive Guide to (R)-C3-TunePhos (CAS No. 301847-89-2): Properties, Applications, and Market Insights

(R)-C3-TunePhos (CAS No. 301847-89-2) is a highly specialized chiral phosphine ligand widely recognized for its role in asymmetric catalysis. This compound belongs to the TunePhos family, which is renowned for its ability to fine-tune catalytic reactions, particularly in the synthesis of enantiomerically pure compounds. The (R)-enantiomer of C3-TunePhos is especially valuable in pharmaceutical and fine chemical industries, where precise stereocontrol is critical.

The molecular structure of (R)-C3-TunePhos features a unique chiral backbone that enhances its selectivity in transition-metal-catalyzed reactions. Its electron-rich phosphine groups facilitate efficient coordination with metals like rhodium, palladium, and ruthenium, making it a versatile ligand for hydrogenation, cross-coupling, and other key transformations. Researchers often compare (R)-C3-TunePhos to other phosphine ligands such as BINAP and Josiphos due to its superior performance in certain asymmetric reactions.

One of the most significant applications of (R)-C3-TunePhos is in the pharmaceutical industry, where it is used to synthesize chiral intermediates for drugs targeting central nervous system disorders, cardiovascular diseases, and oncology. Recent studies highlight its role in optimizing the production of APIs (Active Pharmaceutical Ingredients) with high enantiomeric excess (ee), reducing waste and improving cost efficiency. This aligns with the growing demand for green chemistry and sustainable manufacturing practices.

In addition to pharmaceuticals, (R)-C3-TunePhos finds applications in agrochemicals and flavors & fragrances. Its ability to induce high enantioselectivity in hydrogenation reactions makes it ideal for producing chiral pesticides and aroma compounds. The compound’s stability under various reaction conditions further enhances its appeal for industrial-scale processes.

The market for chiral ligands like (R)-C3-TunePhos is expanding rapidly, driven by the increasing demand for enantiopure compounds. Industry reports suggest a compound annual growth rate (CAGR) of over 8% for the asymmetric catalysis market, with phosphine ligands playing a pivotal role. Manufacturers are investing in scalable synthesis methods to meet the rising needs of pharmaceutical and specialty chemical sectors.

Researchers and chemists frequently search for "(R)-C3-TunePhos synthesis methods", "CAS 301847-89-2 applications", and "TunePhos ligand comparison" to explore its potential. The compound’s compatibility with flow chemistry and continuous manufacturing setups is another trending topic, as industries shift toward more efficient production technologies.

Quality control and handling of (R)-C3-TunePhos require attention to its air-sensitive nature. Proper storage under inert atmospheres (e.g., argon or nitrogen) is essential to maintain its reactivity. Suppliers typically provide the ligand as a crystalline solid or solution in organic solvents, ensuring convenience for laboratory and industrial use.

In summary, (R)-C3-TunePhos (CAS No. 301847-89-2) stands out as a premier chiral ligand for asymmetric synthesis, offering unmatched selectivity and versatility. Its applications span pharmaceuticals, agrochemicals, and beyond, supported by a robust market outlook. As the demand for enantiopure compounds grows, (R)-C3-TunePhos will continue to be a cornerstone of modern catalytic chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:301847-89-2)(R)-C3-TunePhos
A1200619
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):196.0/721.0/2523.0
Email